N,N,N-Trimethylhexadecan-1-aminium cyanide
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Overview
Description
N,N,N-Trimethylhexadecan-1-aminium cyanide is a quaternary ammonium compound. It is structurally characterized by a long hexadecyl chain attached to a nitrogen atom, which is further bonded to three methyl groups and a cyanide ion. This compound is known for its surfactant properties and is used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethylhexadecan-1-aminium cyanide typically involves the quaternization of hexadecylamine with methyl iodide, followed by the substitution of the iodide ion with a cyanide ion. The reaction conditions generally include:
Quaternization: Hexadecylamine is reacted with an excess of methyl iodide in an organic solvent such as acetone or ethanol. The reaction is carried out at elevated temperatures (50-70°C) to ensure complete quaternization.
Substitution: The resulting N,N,N-Trimethylhexadecan-1-aminium iodide is then treated with a cyanide salt (e.g., sodium cyanide) in an aqueous medium to replace the iodide ion with a cyanide ion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Quaternization: Large quantities of hexadecylamine and methyl iodide are mixed in industrial reactors with controlled temperature and pressure conditions.
Ion Exchange: The quaternized product is subjected to ion exchange processes to replace the iodide ion with a cyanide ion, often using ion exchange resins or large-scale aqueous cyanide solutions.
Chemical Reactions Analysis
Types of Reactions
N,N,N-Trimethylhexadecan-1-aminium cyanide undergoes various chemical reactions, including:
Substitution Reactions: The cyanide ion can be substituted with other nucleophiles such as halides, hydroxides, or thiolates.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: In the presence of water and acidic or basic conditions, the cyanide ion can be hydrolyzed to form amides or carboxylic acids.
Common Reagents and Conditions
Substitution: Sodium halides, potassium hydroxide, thiolates.
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Halide salts, hydroxides, thiolates.
Oxidation: Oxides, hydroxylamines.
Reduction: Amines.
Hydrolysis: Amides, carboxylic acids.
Scientific Research Applications
N,N,N-Trimethylhexadecan-1-aminium cyanide is used in various scientific research applications, including:
Chemistry: As a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: In cell membrane studies, as it can interact with lipid bilayers and affect membrane properties.
Medicine: Investigated for its potential antimicrobial properties and its ability to disrupt microbial cell membranes.
Industry: Used as a surfactant in the formulation of detergents, emulsifiers, and antistatic agents.
Mechanism of Action
The mechanism of action of N,N,N-Trimethylhexadecan-1-aminium cyanide involves its interaction with lipid membranes. The long hydrophobic hexadecyl chain inserts into lipid bilayers, while the positively charged ammonium group interacts with negatively charged components of the membrane. This disrupts the membrane structure, leading to increased permeability and potential cell lysis. The cyanide ion can also inhibit certain enzymes by binding to metal cofactors, disrupting cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
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Properties
CAS No. |
74784-26-2 |
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Molecular Formula |
C20H42N2 |
Molecular Weight |
310.6 g/mol |
IUPAC Name |
hexadecyl(trimethyl)azanium;cyanide |
InChI |
InChI=1S/C19H42N.CN/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;1-2/h5-19H2,1-4H3;/q+1;-1 |
InChI Key |
FRDCJKFJZIQHRD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)C.[C-]#N |
Origin of Product |
United States |
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